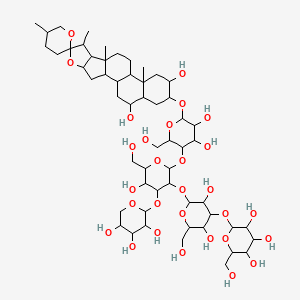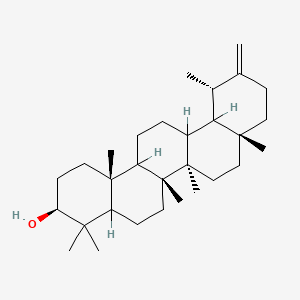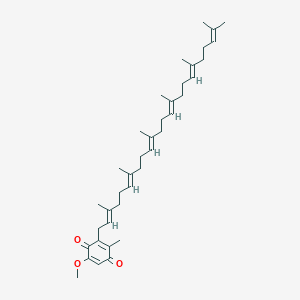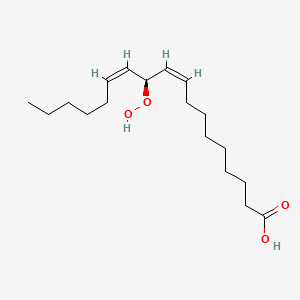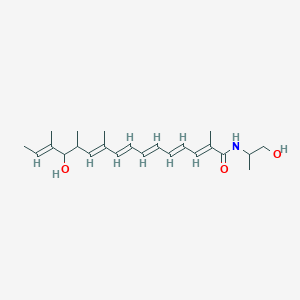
2,4,6,8,10,14-Hexadecahexaenamide, 13-hydroxy-N-(2-hydroxy-1-methylethyl)-2,10,12,14-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6,8,10,14-Hexadecahexaenamide, 13-hydroxy-N-(2-hydroxy-1-methylethyl)-2,10,12,14-tetramethyl- is a natural product found in Myxococcus xanthus with data available.
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Properties
Oxylipins derived from microalgae, such as Chlamydomonas debaryana and Nannochloropsis gaditana, have shown significant anti-inflammatory properties. One of the compounds isolated, related to the fatty acid 16:4Δ(4,7,10,13), demonstrated substantial inhibition of TNF-α production in macrophages, suggesting potential applications in treating inflammatory conditions (de los Reyes et al., 2014).
Synthetic Applications
The compound has been explored in various synthetic applications. For example, research on the synthesis of α-tocopherol and α-tocotrienol involves similar tetramethyl compounds, indicating its utility in creating important vitamins and antioxidants (Scott et al., 1976).
Biochemical Research
In biochemical research, compounds with similar structures have been used to study reactions like heterocyclisations, which are significant in understanding various biological and chemical processes (Faivre et al., 1989).
Pharmacological Research
In pharmacology, related compounds have been investigated for their inhibitory activities against enzymes like acetylcholinesterase, which is crucial for developing treatments for conditions like Alzheimer's disease (Luo et al., 2005).
Cancer Research
The compound's derivatives have shown potential in cancer research. For example, phytochemicals isolated from plants like Chromolaena odorata exhibited cytotoxic and anticancer properties, suggesting the compound's relevance in developing new anticancer drugs (Kouamé et al., 2013).
Antioxidant Studies
Studies on antioxidants and lipid peroxidation have utilized similar hydroxy-alkenals, highlighting the compound's importance in understanding oxidative stress and its implications in various diseases (Bacot et al., 2007).
Nutritional Sciences
In nutritional science, the compound has been analyzed for its presence in food supplements and its potential influence on physiological processes, particularly in relation to polyunsaturated fatty acids (Schlotterbeck et al., 2018).
Eigenschaften
CAS-Nummer |
86934-12-5 |
|---|---|
Molekularformel |
C23H35NO3 |
Molekulargewicht |
373.5 g/mol |
IUPAC-Name |
(2E,4E,6E,8E,10E,14E)-13-hydroxy-N-(1-hydroxypropan-2-yl)-2,10,12,14-tetramethylhexadeca-2,4,6,8,10,14-hexaenamide |
InChI |
InChI=1S/C23H35NO3/c1-7-18(3)22(26)20(5)15-17(2)13-11-9-8-10-12-14-19(4)23(27)24-21(6)16-25/h7-15,20-22,25-26H,16H2,1-6H3,(H,24,27)/b9-8+,12-10+,13-11+,17-15+,18-7+,19-14+ |
InChI-Schlüssel |
SJFXXCHPVOUCOT-NNUNTBLTSA-N |
Isomerische SMILES |
C/C=C(\C)/C(C(C)/C=C(\C)/C=C/C=C/C=C/C=C(\C)/C(=O)NC(C)CO)O |
SMILES |
CC=C(C)C(C(C)C=C(C)C=CC=CC=CC=C(C)C(=O)NC(C)CO)O |
Kanonische SMILES |
CC=C(C)C(C(C)C=C(C)C=CC=CC=CC=C(C)C(=O)NC(C)CO)O |
Synonyme |
myxalamid D myxalamide D |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxo-1H-quinoline-3-carboxaldehyde](/img/structure/B1231085.png)
![(2S,4R)-N-[(1S,2S)-2-chloro-1-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(methylthio)-2-oxanyl]propyl]-1-methyl-4-propyl-2-pyrrolidinecarboxamide](/img/structure/B1231087.png)
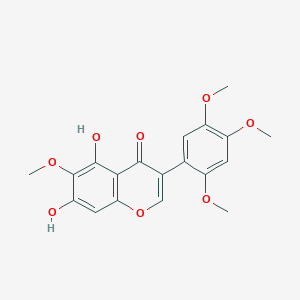


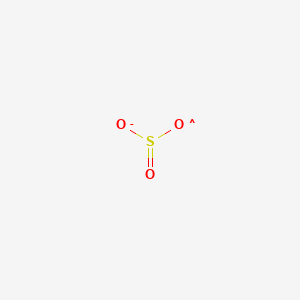

![(3Z)-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-1-methoxypyrrolidin-2-one](/img/structure/B1231095.png)
